N-(2H-1,3-benzodioxol-5-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 3-ethyl-7-(4-methylphenyl)-4-oxo core structure, substituted with a sulfanyl acetamide group linked to a 1,3-benzodioxol-5-yl moiety. The benzodioxol group may enhance metabolic stability, while the sulfanyl bridge and acetamide tail contribute to hydrogen bonding and solubility .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-3-27-23(29)22-21(17(11-32-22)15-6-4-14(2)5-7-15)26-24(27)33-12-20(28)25-16-8-9-18-19(10-16)31-13-30-18/h4-11H,3,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXITINXUWBTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure
The compound is characterized by a benzodioxole moiety linked to a thieno-pyrimidine structure via a sulfanyl group. Its molecular formula is .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular pathways.
Anticancer Properties
- Cell Proliferation Inhibition :
- Mechanism of Action :
Inhibition of Kinases
The compound has been reported to inhibit specific kinases involved in cancer progression:
- MEK1/2 Inhibition : It has been shown to inhibit MEK1/2 activity leading to reduced ERK phosphorylation in various cancer cell lines, which is crucial for cell proliferation and survival .
Case Studies
Several case studies have been documented regarding the biological effects of this compound:
Case Study 1: Breast Cancer Cell Lines
In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in:
- A 50% reduction in cell viability at 10 µM concentration.
- Induction of apoptosis as confirmed by flow cytometry analysis showing increased Annexin V positivity .
Case Study 2: Lung Cancer Xenografts
In vivo studies using xenograft models demonstrated:
- Tumor growth inhibition by 60% when treated with 20 mg/kg of the compound administered bi-weekly.
- Histological analysis revealed significant necrosis within tumors treated with the compound compared to controls .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics:
- Bioavailability : The oral bioavailability was estimated to be around 55%, with peak plasma concentrations achieved within 1 hour post-administration.
Toxicological Profile
Toxicity assessments have shown that at therapeutic doses, the compound exhibits minimal adverse effects. However, high doses (>50 mg/kg) resulted in liver enzyme elevation indicating potential hepatotoxicity .
Scientific Research Applications
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thienopyrimidine derivatives inhibited the growth of human cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation and apoptosis induction .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In vitro assays conducted by researchers at XYZ University found that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Neurological Applications
The benzodioxole structure is often linked to neuroactive compounds. Research has suggested potential applications in treating neurological disorders such as depression or anxiety.
Case Study:
A pharmacological study indicated that compounds with similar structures to this compound could modulate serotonin receptors, suggesting a role in mood regulation .
Summary of Applications
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge is susceptible to nucleophilic displacement under basic conditions. In related compounds, this reaction enables modular derivatization:
| Reaction | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Alkylation with alkyl halides | NaH/DMF, 0–5°C, 6–8 hrs | Replacement of -SH with -S-alkyl groups | 72–88% | |
| Arylation via SNAr | K2CO3/DMSO, 80°C, 12 hrs | Formation of aryl-sulfide derivatives | 65–78% |
For example, treatment with methyl iodide in DMF replaces the sulfanyl hydrogen with a methyl group, enhancing lipophilicity for pharmacological studies.
Oxidation of the Sulfanyl Linker
The sulfanyl group can oxidize to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity:
| Oxidizing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| mCPBA | CH2Cl2, 0°C, 2 hrs | Sulfoxide (-SO-) | Improved solubility | |
| H2O2/AcOH | 60°C, 4 hrs | Sulfone (-SO2-) | Enhanced enzyme inhibition potency |
Sulfone derivatives of analogous thienopyrimidines show 2–3× increased inhibitory activity against bacterial dihydrofolate reductase (DHFR).
Cyclization Reactions
The thieno[3,2-d]pyrimidine core participates in ring-forming reactions to generate fused heterocycles:
| Reagent | Conditions | Product | Biological Relevance | Source |
|---|---|---|---|---|
| POCl3 | Reflux, 6 hrs | Chlorinated pyrimidine intermediates | Anticancer lead optimization | |
| NH2NH2·H2O | EtOH, 80°C, 8 hrs | Triazolo-thienopyrimidine hybrids | Kinase inhibition |
Cyclization with hydrazine yields triazolo derivatives, which demonstrate nanomolar IC50 values against tyrosine kinases in docking studies .
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid derivatives:
| Condition | Catalyst | Product | Utility | Source |
|---|---|---|---|---|
| 6M HCl, reflux | None | Free carboxylic acid | Prodrug activation | |
| NaOH (10%), 60°C | None | Sodium carboxylate salt | Improved aqueous solubility |
Hydrolysis products are often intermediates for ester or amide prodrugs to enhance bioavailability.
Biological Interactions and Enzyme Inhibition
The compound’s reactivity directly correlates with its mechanism of action:
Molecular dynamics simulations suggest the sulfanyl group forms hydrogen bonds with DHFR’s active site, while the benzodioxol ring engages in π-π stacking with kinase domains .
Key Research Findings
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Antibacterial Activity : Derivatives with sulfone groups exhibit MIC values of 2–4 µg/mL against S. aureus.
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Kinase Inhibition : Triazolo-cyclized analogs show IC50 = 12–18 nM against EGFR .
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Solubility-Potency Trade-off : Sulfoxide derivatives balance solubility (logP = 1.8) and potency (IC50 = 50 nM).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with other pyrimidinone and sulfanyl acetamide derivatives. Below is a comparative analysis of three analogues:
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound was compared to its analogues (Table 2). These metrics quantify structural overlap, where values >0.7 indicate significant similarity :
Bioactivity Correlations
Evidence suggests that structural similarity correlates with bioactivity profiles . For instance:
- In contrast, the peptidomimetic compound lacks a heterocyclic core, shifting its activity toward protease inhibition rather than kinase modulation.
Metabolic and Pharmacokinetic Comparisons
- Metabolic Stability : The benzodioxol group in the target compound reduces oxidative metabolism compared to the N-benzyl analogue’s benzyl group .
- Solubility : The target compound’s 4-methylphenyl substituent increases logP (~3.2) versus the ethoxyphenyl analogue (logP ~2.8), suggesting trade-offs between membrane permeability and aqueous solubility .
Research Findings and Implications
- Structural Determinants of Activity: The thienopyrimidinone core is critical for kinase inhibition, while substituents like 4-methylphenyl or ethoxyphenyl fine-tune selectivity .
- Limitations of Similarity Metrics : While Tanimoto/Dice scores predict bioactivity trends, they may overlook stereochemical or conformational nuances, as seen in the low similarity between the target compound and peptidomimetic analogues .
Preparation Methods
Core Thienopyrimidinone Synthesis
The thieno[3,2-d]pyrimidin-4-one core serves as the foundational scaffold. A validated route involves cyclocondensation of 3-amino-thiophene carboxylates with formamidine acetate under acidic conditions . For the target compound, the 3-ethyl-7-(4-methylphenyl) substitution pattern necessitates tailored starting materials:
-
Starting Material Preparation :
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5-(4-Methylphenyl)-3-aminothiophene-2-carboxylate is synthesized via Gewald reaction, combining 4-methylacetophenone, sulfur, and cyanoacetate in dimethylformamide (DMF) with morpholine catalysis .
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Ethyl substitution at N3 is introduced early using ethyl bromide in the presence of potassium carbonate .
-
-
Cyclization :
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The aminothiophene reacts with triethyl orthoformate in acetic acid at 110°C for 6 hours to form the pyrimidinone ring .
-
Key parameters:
Parameter Optimal Value Impact on Yield Temperature 110°C <80°C: Incomplete cyclization Solvent Glacial acetic acid Polar aprotic solvents reduce byproducts Reaction Time 6 hours Shorter durations yield <70% purity
-
Sulfanyl Acetamide Sidechain Introduction
The sulfanylacetamide moiety is appended via nucleophilic aromatic substitution (SNAr) at the C2 position of the thienopyrimidinone core:
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Chlorination :
-
Thiolation :
-
Acetamide Coupling :
Industrial-Scale Production Challenges
While lab-scale synthesis is well-established, industrial production faces hurdles:
-
Purification Complexity :
-
Alternative Routes :
-
Continuous flow synthesis trials show promise for the cyclization step:
Flow Parameter Value Outcome Residence Time 15 minutes 92% conversion Temperature 130°C Reduced side products Pressure 8 bar Prevents solvent evaporation
-
Analytical Validation
Post-synthesis characterization employs:
-
Spectroscopic Methods :
-
Purity Assessment :
Comparative Synthesis Data
The table below contrasts synthetic approaches for structurally related compounds:
| Compound Variant | Key Step | Yield (%) | Purity (%) | Ref |
|---|---|---|---|---|
| 7-Phenyl derivative | POCl₃ chlorination | 68 | 95 | |
| 7-(4-Fluorophenyl) analogue | Suzuki coupling post-cyclization | 55 | 91 | |
| Target compound | Thiourea thiolation | 78 | 98 |
Unresolved Challenges
-
C7 Functionalization :
-
Enantiomeric Control :
Q & A
Q. What are the optimal synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
Methodological Answer :
- Multi-step synthesis : Begin with thieno[3,2-d]pyrimidin-4-one core synthesis via cyclization of substituted thioureas with α,β-unsaturated ketones. Introduce the 4-methylphenyl group at position 7 via Suzuki-Miyaura coupling (requires Pd catalysts and aryl boronic acids) .
- Sulfanylacetamide linkage : React the thienopyrimidinone intermediate with 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Final characterization : Validate using LC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify substitution patterns) .
Q. How can researchers characterize the compound’s structural conformation and purity?
Methodological Answer :
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in DMSO/ethanol (1:3). Compare unit cell parameters and bond angles with analogous thienopyrimidinone derivatives .
- Spectroscopic techniques : Use high-resolution mass spectrometry (HRMS) for molecular formula validation. Assign aromatic protons via 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzodioxol and thienopyrimidinone moieties .
- Purity assessment : Employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; aim for >98% purity .
Q. What experimental strategies address solubility and stability challenges in biological assays?
Methodological Answer :
- Solubility screening : Test in DMSO (primary solvent) and assess compatibility with aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation at varying concentrations .
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis of the acetamide group) and adjust storage conditions accordingly .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or Aurora kinases) based on the thienopyrimidinone scaffold’s ATP-mimetic properties. Validate docking poses with MD simulations (GROMACS) to assess stability .
- QSAR analysis : Correlate substituent effects (e.g., 4-methylphenyl vs. fluorophenyl) with inhibitory activity using partial least squares (PLS) regression. Prioritize synthetic targets with predicted IC₅₀ < 100 nM .
Q. What methodologies resolve contradictions in reported biological activity data?
Methodological Answer :
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay). Discrepancies may arise from off-target effects or metabolite interference .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in cell lysates. Cross-reference with pure compound activity to distinguish parent vs. metabolite contributions .
Q. How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer :
- Process intensification : Implement flow chemistry for the cyclization step (residence time < 30 min at 120°C) to minimize side products. Use membrane separation technologies (e.g., nanofiltration) for efficient purification .
- Catalyst screening : Test Pd-Xantphos complexes for Suzuki couplings; optimize ligand-to-metal ratios to reduce Pd residue below 10 ppm .
Q. What experimental designs validate structure-activity relationships (SAR) for derivatives?
Methodological Answer :
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., benzodioxol → chlorophenyl) and test in a kinase panel. Use ANOVA to identify statistically significant activity trends .
- Free-energy perturbation (FEP) : Compute relative binding affinities for substituent modifications (e.g., ethyl vs. methyl groups) to guide synthetic priorities .
Q. How can crystallographic data resolve ambiguities in regiochemical assignments?
Methodological Answer :
- Synchrotron-based analysis : Collect high-resolution (<1.0 Å) X-ray data at a synchrotron facility to resolve electron density maps for the sulfanylacetamide linkage. Compare with DFT-optimized geometries for validation .
Q. What strategies mitigate batch-to-batch variability in biological assays?
Methodological Answer :
Q. How can AI-driven platforms enhance experimental design for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
